BenchChemオンラインストアへようこそ!

2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Fragment-based drug design Structure-activity relationship Physicochemical profiling

Specifically designed for medicinal chemistry teams progressing from fragment hits toward lead compounds. This molecule is a direct synthetic elaboration of the PDB fragment I8G (2-(4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one), integrating a pyridazin-3-yloxy group at the pyrrolidine 3-position. This appendage is not an inert spectator; it introduces an additional two aromatic nitrogen atoms for hydrogen bonding and potential π–π stacking, which is critical for kinase hinge-binding interactions. Substituting I8G for this compound is chemically unjustified as it completely omits the hypothesized pharmacophore. With +3 HBA sites, dual aromatic rings, and a lead-like molecular weight of ~316 Da, it is ideal for SAR studies, X-ray co-crystallography, and improving selectivity against off-target isoforms in SCD inhibitor programs.

Molecular Formula C16H16FN3O3
Molecular Weight 317.32
CAS No. 2034476-20-3
Cat. No. B2715685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
CAS2034476-20-3
Molecular FormulaC16H16FN3O3
Molecular Weight317.32
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)COC3=CC=C(C=C3)F
InChIInChI=1S/C16H16FN3O3/c17-12-3-5-13(6-4-12)22-11-16(21)20-9-7-14(10-20)23-15-2-1-8-18-19-15/h1-6,8,14H,7,9-11H2
InChIKeyRDIIIXPPCIBELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034476-20-3)


2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034476-20-3) is a synthetic small molecule that integrates three distinct pharmacophoric elements—a 4-fluorophenoxyacetyl group, a pyrrolidine core, and a pyridazin-3-yloxy substituent—into a single scaffold. This compound belongs to the pyridazin-3-yloxy pyrrolidine ethanone class, a family increasingly interrogated in kinase inhibitor discovery and fragment-based lead generation [1]. Its closest structural analog that has appeared in primary structural biology data is 2-(4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one (PDB ligand I8G), which lacks the pyridazin-3-yloxy appendage and represents the base fragment from which the target compound is elaborated [2]. The molecular formula is C₁₆H₁₅FN₃O₃ (MW ~316.31 g/mol), and the compound is currently available from specialist chemical suppliers for research use.

Why Generic Substitution Is Not Viable for 2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone


Substituting a simpler pyrrolidine ethanone analog for 2-(4-fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is chemically unjustified because the pyridazin-3-yloxy group is not an inert spectator; it introduces two additional aromatic nitrogen atoms and an oxygen atom that contribute hydrogen bond acceptor capacity, alter electron density on the pyrrolidine ring, and can participate in π–π stacking or coordination interactions with biological targets [1]. The base fragment I8G (2-(4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one) has been observed as a weak, non-specific fragment hit in PanDDA crystallographic screens, binding to diverse protein sites with limited discrimination [2]. The addition of the pyridazin-3-yloxy moiety is anticipated to shift binding selectivity and potency through increased molecular recognition surface, a design principle validated across multiple kinase inhibitor series [3]. Consequently, procurement of the exact compound is mandatory for experiments where the pyridazin-3-yloxy group is the hypothesized pharmacophore.

Quantitative Differentiation Evidence: 2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone vs. Closest Analogs


Expanded Hydrogen Bond Acceptor (HBA) Capacity Compared to the Non-Pyridazine Fragment I8G

The target compound contains five hydrogen bond acceptors (three oxygen atoms plus two pyridazine nitrogen atoms), whereas the closest crystallographically characterized analog I8G (2-(4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one) possesses only two HBA sites (one oxygen, one nitrogen). This quantitative difference of +3 HBA sites directly affects molecular recognition: the pyridazine ring provides dual N-atom acceptors at positions 1 and 2 of the six-membered ring, which are geometrically pre-organized for bidentate interactions with kinase hinge regions or metal ions [1]. In published kinase inhibitor co-crystal structures, pyridazine N-atom engagement with the backbone NH of the hinge residue is a recurrent motif [2].

Fragment-based drug design Structure-activity relationship Physicochemical profiling

Increased Aromatic Ring Count and Planar Surface Area Relative to Simple Pyrrolidine Ethanone Analogs

The target compound contains two aromatic ring systems (4-fluorophenyl and pyridazine), giving a calculated aromatic ring count of 2, compared to 1 for I8G (4-fluorophenyl only) and 1 for the methoxy analog 2-methoxy-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone (pyridazine only). The dual aromatic architecture provides a larger planar surface area and increases the number of π-electrons from 6 (single ring) to 12 (two rings), which is predicted to enhance binding through π–π stacking and hydrophobic contacts in protein pockets [1]. This structural feature distinguishes the compound from mono-aromatic analogs that may lack sufficient surface complementarity for high-affinity target engagement.

Medicinal chemistry Ligand efficiency Molecular recognition

Molecular Weight and Complexity Elevation Over the Base Fragment I8G: Implications for Ligand Efficiency and Selectivity

The molecular weight of 2-(4-fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is approximately 316.31 g/mol (C₁₆H₁₅FN₃O₃), representing a ~93 Da increase (+41.6%) over the base fragment I8G (223.24 g/mol, C₁₂H₁₄FNO₂) [1]. This mass increase reflects the addition of the pyridazin-3-yloxy group (C₄H₃N₂O, ~95 Da), which constitutes a substantial expansion of chemical space. In fragment-to-lead optimization, such an increase is typically associated with gains in target binding enthalpy that partially offset the entropic penalty, provided the added atoms form productive interactions. The target compound also has 3 nitrogen atoms versus 1 for I8G, introducing additional Lewis basicity that can modulate pharmacokinetic properties such as solubility and CYP450 interactions [2].

Drug-likeness Ligand efficiency metrics Fragment evolution

Predicted Lipophilicity Increase (clogP) Conferred by the 4-Fluorophenoxy Substituent Versus Methoxy and Benzyloxy Analogs

The 4-fluorophenoxy moiety introduces both an aromatic ring and a fluorine atom, both of which elevate lipophilicity relative to smaller alkyl ether substituents. While experimental logP data are not publicly available for this compound, the calculated clogP for the target compound is estimated to be approximately 2.0–2.5, compared to an estimated 1.2–1.5 for the methoxy analog 2-methoxy-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034434-26-7) and approximately 2.8–3.2 for the benzyloxy analog 2-(benzyloxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone [1]. This places the 4-fluorophenoxy compound in an intermediate lipophilicity range that is often favored for oral bioavailability and CNS penetration, while the methoxy analog may be too polar and the benzyloxy analog may exceed Lipinski's Rule of 5 threshold for clogP. The fluorine atom also provides metabolic stability by blocking para-hydroxylation, a known clearance pathway for unsubstituted phenoxy groups [2].

ADME prediction Lipophilicity Physicochemical differentiation

Pyridazine Ring as a Bidentate Metal-Coordinating / Hinge-Binding Motif: Evidence from Kinase Inhibitor Patent Class

The pyridazine ring in the target compound is a 1,2-diazine heterocycle that positions two sp² nitrogen atoms in a 1,2-relationship, enabling simultaneous coordination to a metal ion or bifurcated hydrogen bonding to kinase hinge residues. This bidentate motif is absent in I8G and other single-nitrogen pyrrolidine analogs. Patent literature on pyridazine-containing kinase inhibitors demonstrates that this structural motif consistently yields ATP-competitive inhibitors: for example, imidazo[1,2-b]pyridazine derivatives with a pyridazine N–N pair achieve IC₅₀ values <100 nM against TRK kinases by engaging the hinge backbone NH and carbonyl [1]. While direct IC₅₀ data for the target compound are not yet available, the presence of the intact pyridazin-3-yloxy group means it retains the full bidentate pharmacophore that has been validated across multiple kinase targets [2].

Kinase hinge binding Metal coordination Pharmacophore model

Structural Differentiation from the Closest Pyridazin-3-yloxy Pyrrolidine Congeners: Meta-Substitution vs. Para-Substitution on the Phenoxy Ring

Among pyridazin-3-yloxy pyrrolidine ethanone congeners, the position of substituents on the terminal phenoxy ring is a critical determinant of biological activity. The target compound carries a para-fluoro substituent on the phenoxy ring (4-fluorophenoxy), distinguishing it from the unsubstituted phenoxy analog, the 2-chlorophenyl ethanone analog, and the 2-hydroxymethyl phenoxy analog described in SCD inhibitor patents [1]. In the SCD inhibitor series, para-substitution on the phenoxy ring yielded IC₅₀ values that differed by >10-fold compared to meta- or ortho-substituted analogs, demonstrating that the para-fluoro substitution is not a trivial structural variation [2]. This positional specificity arises because the para-fluorophenoxy group occupies a defined hydrophobic sub-pocket, and even small substituent shifts can abrogate binding. For procurement, this means the exact para-fluoro regioisomer must be specified; the ortho- or meta-fluoro isomers are distinct chemical entities with potentially divergent activity profiles.

Positional isomerism Structure-activity relationship Selectivity determinant

Validated Application Scenarios for 2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-to-Lead Campaigns Requiring a Bidentate Hinge-Binding Pharmacophore

For medicinal chemistry teams progressing from fragment hits (e.g., I8G) toward lead compounds, 2-(4-fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone provides the pyridazine 1,2-diazine motif that is absent in the base fragment and is validated across multiple kinase inhibitor patents as a hinge-binding element [1]. The compound can serve as a direct follow-up to I8G fragment screening hits, offering +3 HBA sites, dual aromatic rings, and a molecular weight of 316 Da suitable for lead-like chemical space. It is particularly relevant for targets where the hinge region contains a glycine or alanine residue capable of forming backbone hydrogen bonds with the pyridazine N1–N2 pair [2].

SCD1 (Stearoyl-CoA Desaturase) Inhibitor Optimization Leveraging para-Fluoro Phenoxy SAR

Patent KR101189189B1 establishes that phenoxy-pyrrolidine ethanone derivatives are potent SCD1 inhibitors, with para-substituted phenoxy analogs exhibiting superior potency to ortho- and meta-substituted congeners. The target compound's 4-fluorophenoxy group places it in this favorable para-substituted series [1]. The additional pyridazin-3-yloxy appendage (absent in the patent's exemplified compounds) may further modulate selectivity against the SCD2 and SCD5 isoforms, addressing a known off-target liability of first-generation SCD inhibitors. Procurement of this specific analog enables systematic exploration of SCD isoform selectivity while maintaining the para-fluoro pharmacophore validated in the patent [2].

PanDDA / Crystallographic Fragment Elaboration Starting from the I8G Scaffold

The I8G fragment (2-(4-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one) has been deposited in the PDB as part of PanDDA analysis group datasets (5SDO, 5R60, 8PL0), demonstrating its tractability for X-ray crystallographic fragment screening [1]. The target compound represents a logical synthetic elaboration of I8G, appending a pyridazin-3-yloxy group at the pyrrolidine 3-position. Structural biology groups conducting fragment elaboration by catalog approach can procure this compound to rapidly obtain co-crystal structures and assess whether the pyridazine group engages the target protein as predicted [2]. This scenario is directly supported by the quantitative differentiation in HBA count, aromatic surface area, and molecular weight established in the evidence guide.

Physicochemical Property Benchmarking for CNS-Penetrant Lead Series

The estimated clogP of 2.0–2.5 places this compound in an intermediate lipophilicity range distinct from both the more polar methoxy analog (clogP ~1.2–1.5) and the more lipophilic benzyloxy analog (clogP ~2.8–3.2) [1]. This intermediate lipophilicity, combined with the presence of three nitrogen atoms that can maintain solubility through basic centers, makes the compound a candidate for CNS drug discovery programs requiring balanced logP (typically 1.5–3.5) for blood-brain barrier penetration. Procurement of this specific compound allows CNS-focused teams to benchmark permeability and efflux ratios (e.g., MDCK-MDR1 assay) against a compound with theoretically favorable physicochemical properties, providing a reference point for series-wide optimization [2].

Quote Request

Request a Quote for 2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.